

Indole-5-carboxaldehyde: A Comprehensive Technical Overview of its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indole-5-carboxaldehyde*

Cat. No.: *B021537*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Indole-5-carboxaldehyde is a versatile aromatic aldehyde featuring a core indole structure, a pivotal heterocyclic motif in numerous biologically active compounds.^[1] With the chemical formula C₉H₇NO, it serves as a crucial intermediate and building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.^{[1][2]} Its structural similarity to neurotransmitters makes it a valuable precursor for agents targeting neurological disorders.^[1] Furthermore, its derivatives have demonstrated significant potential in developing compounds with anti-inflammatory and anticancer properties.^[1] This document provides an in-depth guide to the core physicochemical properties of **Indole-5-carboxaldehyde**, supported by experimental data and procedural insights.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **Indole-5-carboxaldehyde** are summarized below. These parameters are critical for its application in synthesis, formulation, and biological studies.

Property	Value	Source(s)
CAS Number	1196-69-6	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₇ NO	[1] [2] [3] [4] [6]
Molecular Weight	145.16 g/mol	[1] [3] [4] [6] [7]
Appearance	Yellowish-brown to pale yellow crystalline powder	[1] [2] [8]
Melting Point	97-103 °C	[1] [3] [4] [7] [9]
Boiling Point	339.1 ± 15.0 °C (Predicted)	[7]
Solubility	Insoluble in water; Soluble in DMSO and Methanol	[2] [7] [9]
pKa	16.14 ± 0.30 (Predicted)	[2]
LogP	1.8 (Computed)	[6]

Experimental Protocols

Accurate determination of physicochemical properties is essential for chemical characterization and process development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of purity.

- Apparatus: Digital melting point apparatus (e.g., Stuart SMP30) or a traditional Thiele tube setup.
- Methodology (Capillary Method):
 - A small, dry sample of **Indole-5-carboxaldehyde** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the apparatus.

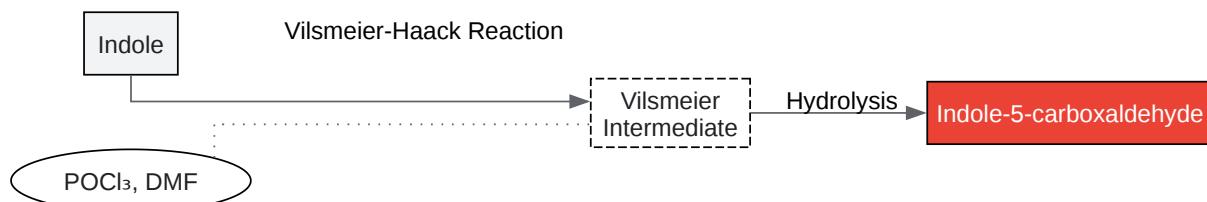
- The sample is heated at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected melting range (97-103 °C).
- The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.
- The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range is reported as the melting point. For **Indole-5-carboxaldehyde**, a sharp melting range indicates high purity.[3]

Solubility Assessment

Solubility data is vital for reaction solvent selection, purification, and formulation.

- Apparatus: Analytical balance, volumetric flasks, temperature-controlled shaker or sonicator, filtration apparatus, and a quantification instrument (e.g., HPLC-UV).
- Methodology (Equilibrium Shake-Flask Method):
 - An excess amount of solid **Indole-5-carboxaldehyde** is added to a known volume of the solvent of interest (e.g., water, DMSO, methanol) in a sealed flask.
 - The flask is agitated in a temperature-controlled shaker (e.g., at 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is allowed to settle, and the supernatant is carefully filtered (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.
 - The concentration of **Indole-5-carboxaldehyde** in the clear filtrate is determined using a calibrated analytical method, such as HPLC-UV.
 - The experiment is repeated to ensure reproducibility. Published data indicates insolubility in water and solubility in organic solvents like DMSO and methanol.[7]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

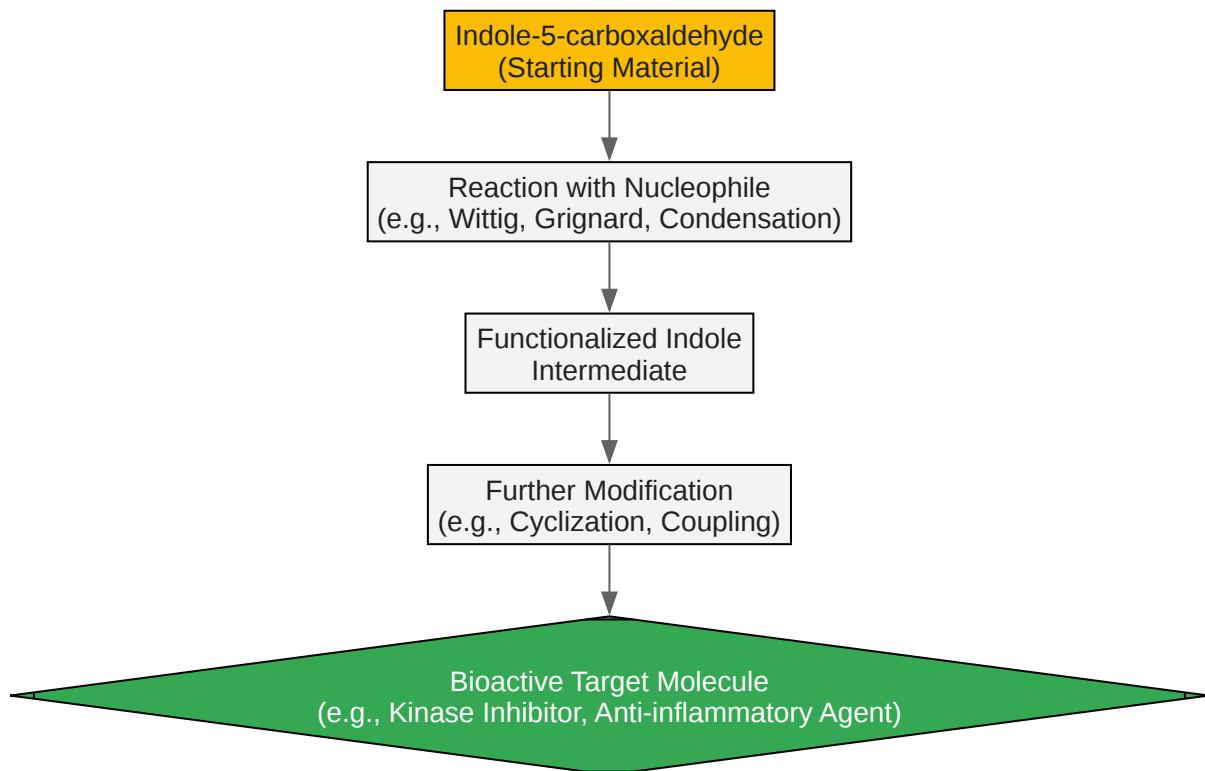

Purity is often reported based on HPLC analysis.[1]

- Apparatus: HPLC system with a UV detector, a suitable reversed-phase column (e.g., C18), and appropriate mobile phase solvents.
- Methodology (General Protocol):
 - Standard Preparation: A standard solution of **Indole-5-carboxaldehyde** of known concentration is prepared in a suitable solvent (e.g., methanol or acetonitrile).
 - Sample Preparation: A sample solution is prepared by dissolving a known mass of the test material in the same solvent.
 - Chromatographic Conditions:
 - Column: C18, 5 μ m, 4.6 x 250 mm.
 - Mobile Phase: A gradient or isocratic mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like 0.1% formic acid.
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: Determined by UV-Vis scan (e.g., ~254 nm or ~300 nm).
 - Injection Volume: 10-20 μ L.
 - Analysis: The standard and sample solutions are injected into the HPLC system. The retention time of the main peak in the sample chromatogram should match that of the standard. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Visualizations: Synthesis and Application Pathways

General Synthetic Pathway

Indole-5-carboxaldehyde is typically synthesized via formylation of the indole ring. The Vilsmeier-Haack reaction is a common method for this transformation.

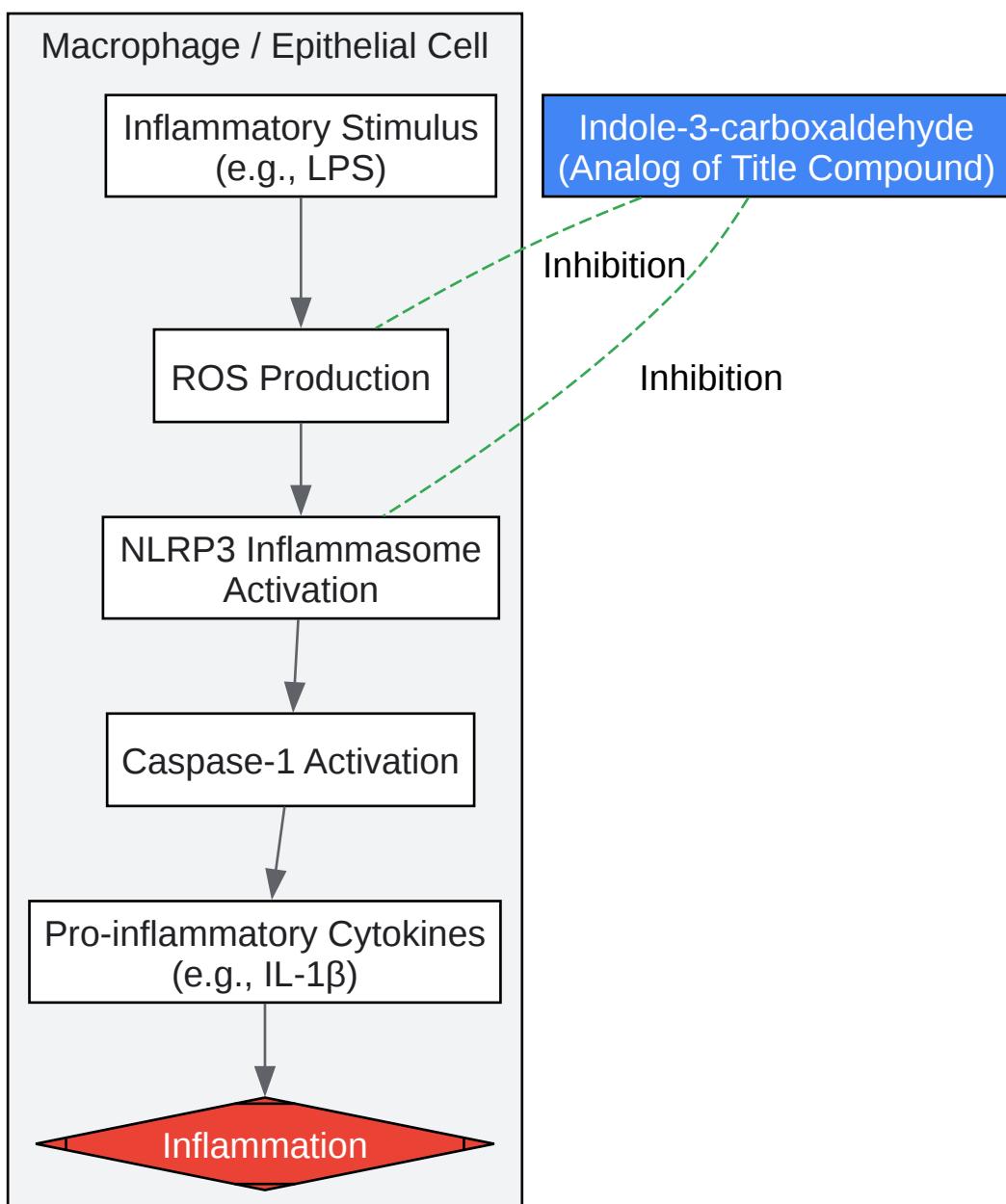


[Click to download full resolution via product page](#)

Caption: A simplified diagram of the Vilsmeier-Haack reaction for synthesizing **Indole-5-carboxaldehyde**.

Workflow in Drug Discovery

Indole-5-carboxaldehyde serves as a key building block for creating more complex, biologically active molecules.[\[1\]](#)[\[3\]](#)[\[4\]](#)



[Click to download full resolution via product page](#)

Caption: Experimental workflow illustrating the use of **Indole-5-carboxaldehyde** as a scaffold in multi-step synthesis.

Involvement of Indole Carboxaldehydes in Biological Signaling

While specific signaling pathways for **Indole-5-carboxaldehyde** are not yet well-defined, studies on the related isomer, Indole-3-carboxaldehyde (I3A), provide valuable insights. I3A has been shown to inhibit inflammation by suppressing the NLRP3 inflammasome, a key component of the innate immune response.^[10] This suggests a potential area of investigation for the 5-isomer.

[Click to download full resolution via product page](#)

Caption: Proposed anti-inflammatory mechanism of Indole-3-carboxaldehyde via inhibition of ROS and the NLRP3 inflammasome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. guidechem.com [guidechem.com]
- 3. Indole-5-carboxaldehyde 98 1196-69-6 [sigmaaldrich.com]
- 4. Indole-5-carboxaldehyde 98 1196-69-6 [sigmaaldrich.com]
- 5. pschemicals.com [pschemicals.com]
- 6. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. labproinc.com [labproinc.com]
- 9. Indole-5-carboxaldehyde | 1196-69-6 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Indole-5-carboxaldehyde: A Comprehensive Technical Overview of its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021537#physicochemical-properties-of-indole-5-carboxaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com